2,3-Dibromo-N,N-dimethylbenzamide
Description
2,3-Dibromo-N,N-dimethylbenzamide is a brominated aromatic amide derivative characterized by two bromine atoms at the 2- and 3-positions of the benzene ring and an N,N-dimethyl-substituted carboxamide group. Brominated benzamides are typically synthesized via electrophilic aromatic substitution or palladium-catalyzed coupling reactions, as seen in related compounds (e.g., 3,5-dibromobenzamide synthesis using N-bromosuccinimide ). The N,N-dimethylamide group is known to influence chromatographic behavior and steric/electronic properties, as observed in studies on substituted benzamides .
Properties
Molecular Formula |
C9H9Br2NO |
|---|---|
Molecular Weight |
306.98 g/mol |
IUPAC Name |
2,3-dibromo-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H9Br2NO/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3 |
InChI Key |
LGWFJRVDCXGLSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N,N-dimethylbenzamide typically involves the bromination of N,N-dimethylbenzamide. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2nd and 3rd positions of the benzene ring. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2,3-diamino-N,N-dimethylbenzamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of corresponding quinones or other oxidized derivatives
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions
Major Products
Substitution: Products depend on the nucleophile used, e.g., 2,3-dimethoxy-N,N-dimethylbenzamide.
Reduction: 2,3-diamino-N,N-dimethylbenzamide.
Oxidation: Corresponding quinones or other oxidized derivatives
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
2,3-Dibromo-N,N-dimethylbenzamide serves as a useful reagent in organic synthesis. It can act as an intermediate in the preparation of other complex organic molecules. For instance, it has been utilized in the synthesis of various brominated compounds through electrophilic aromatic substitution reactions. Such reactions are critical for developing new pharmaceuticals and agrochemicals.
Mechanistic Studies
The compound has been employed in mechanistic studies to understand reaction pathways involving bromination and amidation processes. Its structure allows researchers to investigate the effects of substituents on reaction rates and product distributions.
Biological Activities
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
The compound is also being studied for its potential anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death). This effect is hypothesized to be mediated through the modulation of specific signaling pathways involved in cell proliferation and survival.
Medicinal Chemistry
Drug Development
this compound is being investigated as a lead compound for drug development due to its promising biological activities. Its structural features make it a candidate for modifications aimed at enhancing efficacy and reducing toxicity. Researchers are exploring derivatives of this compound to improve selectivity towards cancer cells while minimizing side effects.
Therapeutic Applications
The compound has shown potential in treating inflammatory diseases due to its ability to inhibit specific enzymes involved in inflammatory pathways. This application is particularly relevant in conditions like arthritis and other chronic inflammatory disorders.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. |
| Study 2 | Anticancer Research | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating significant growth inhibition at concentrations >10 µM. |
| Study 3 | Drug Development | Modified derivatives exhibited enhanced selectivity towards cancer cells compared to the parent compound, suggesting a viable pathway for therapeutic applications. |
Mechanism of Action
The mechanism of action of 2,3-Dibromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 2,3-Dibromo-N,N-dimethylbenzamide and structurally related benzamide derivatives:
Table 1: Structural and Functional Comparison of Brominated Benzamides
Key Comparative Insights:
Substituent Position and Reactivity :
- Bromine at the 2- and 3-positions (as in this compound) creates significant steric hindrance compared to para-substituted analogs (e.g., 4-bromo-N,N-dimethylbenzamide). This may reduce electrophilic substitution reactivity but enhance selectivity in metal-catalyzed cross-coupling reactions .
- The 3,5-dibromobenzamide derivative (primary amide) exhibits higher melting points (~213°C) due to hydrogen bonding, whereas N,N-dimethylamide analogs likely have lower melting points due to reduced intermolecular interactions .
Chromatographic Behavior :
- N,N-dimethylamide substituents significantly alter retention indices in chromatography. For example, N,N-dimethylbenzamide shows a deviation of -80 units compared to primary amides, attributed to reduced polarity and hydrogen-bonding capacity . This property is critical in analytical method development for separating brominated benzamides.
Biological and Industrial Applications: N,N-dimethylbenzamide derivatives are prominent in pharmaceutical research, such as kinase inhibitors (e.g., 2-amino-5-(pyrrolo[2,3-b]pyridin-yl)-N,N-dimethylbenzamide in HPK1 inhibition ). The dimethyl group may enhance metabolic stability or binding affinity.
Synthetic Pathways :
- Brominated benzamides are commonly synthesized via halogenation (e.g., N-bromosuccinimide in acetic acid ) or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronate esters ). The N,N-dimethyl group is typically introduced via dimethylation of the amide nitrogen or starting from pre-substituted amines.
Research Findings and Challenges
- Steric Effects : The 2,3-dibromo substitution pattern may complicate further functionalization due to steric clashes, necessitating optimized reaction conditions (e.g., bulky ligands in catalysis) .
- Toxicity and Safety : Brominated benzamides like 3,5-dibromo-N-(dichlorophenylmethyl)-2-hydroxybenzamide lack established occupational exposure limits, highlighting the need for rigorous safety assessments .
- Analytical Challenges : Substituted benzamides require tailored chromatographic methods, as retention indices vary widely with substituent type and position .
Biological Activity
2,3-Dibromo-N,N-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
This compound features a benzamide structure with two bromine substituents at the 2 and 3 positions of the aromatic ring. Its molecular formula is C10H10Br2N2O, and it possesses a molar mass of approximately 307.01 g/mol. The presence of bromine atoms significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that benzamide derivatives, including this compound, exhibit notable antimicrobial activity. A study highlighted that certain benzamide derivatives selectively inhibited various microbial strains, including Escherichia coli with a minimum inhibitory concentration (MIC) of 16 µg/mL . This suggests that this compound may hold potential as an antimicrobial agent.
Antiviral Activity
The compound has also been investigated for its antiviral properties. In studies focusing on hepatitis B virus (HBV), benzamide derivatives demonstrated the ability to reduce cytoplasmic HBV DNA levels significantly. These compounds interact with HBV core proteins, promoting the formation of empty capsids and inhibiting nucleocapsid assembly . This mechanism could position this compound as a candidate for antiviral drug development.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds like this compound are being evaluated for their anti-inflammatory potential. Research on related benzamide derivatives has shown significant anti-inflammatory activity through the modulation of pro-inflammatory cytokines such as TNF-α . This suggests that the compound may have therapeutic applications in inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors involved in microbial resistance or inflammatory pathways. For instance:
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Antiviral Mechanism : By binding to HBV core proteins, it interferes with viral assembly and replication.
- Anti-inflammatory Pathway : It may modulate signaling pathways that regulate cytokine production and immune responses.
Case Studies
Several case studies have documented the efficacy of benzamide derivatives in clinical settings:
- Hepatitis B Treatment : A clinical trial involving benzamide derivatives reported significant reductions in HBV viral load among participants treated with these compounds. The study emphasized their role in promoting empty capsid formation as a novel therapeutic strategy .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H10Br2N2O |
| Molar Mass | 307.01 g/mol |
| Antimicrobial MIC | 16 µg/mL |
| Antiviral Activity | Significant reduction in HBV DNA |
| Anti-inflammatory Activity | Modulation of TNF-α levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
